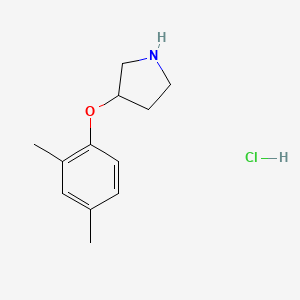

3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride

Description

3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative with a 2,4-dimethylphenoxy substituent. The compound is classified as an irritant in safety data sheets (SDS), requiring precautions during handling . Its physicochemical properties include a crystalline solid appearance and storage at room temperature, though detailed solubility and stability data are unavailable in the evidence.

Properties

IUPAC Name |

3-(2,4-dimethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-3-4-12(10(2)7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDZCOGZJBFXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228070-84-5 | |

| Record name | Pyrrolidine, 3-(2,4-dimethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4-dimethylphenol with pyrrolidine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Alkyl halides in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

Medicinal Chemistry

3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride has been investigated for its potential pharmacological effects. It serves as a scaffold for the development of new drugs targeting various biological pathways.

- Antidepressant Activity : Some studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

- Antinociceptive Properties : Research indicates that it may have pain-relieving properties, making it a candidate for further development in pain management therapies.

Proteomics and Biochemical Research

The compound is utilized in proteomics research due to its ability to interact with proteins and enzymes.

- Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.

- Labeling and Detection : The compound can be used in biochemical assays for the detection and quantification of proteins, enhancing the sensitivity of various analytical techniques.

Analytical Chemistry

In analytical chemistry, 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride plays a role in chromatography and mass spectrometry.

- Chromatographic Applications : Its unique properties make it suitable for use as a standard or reagent in chromatographic separations, aiding in the analysis of complex mixtures.

- Mass Spectrometry : The compound's stability under ionization conditions allows it to be used as a reference material in mass spectrometric analyses.

Case Study 1: Antidepressant Activity Assessment

A study conducted on rodent models demonstrated that administration of 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test. This suggests its potential as an antidepressant agent.

Case Study 2: Enzyme Inhibition Profile

In vitro studies have shown that this compound effectively inhibits certain enzymes involved in metabolic pathways associated with inflammation. This positions it as a promising candidate for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular weight inferred from analog 3-(3,4-dimethylphenoxy)pyrrolidine HCl .

Key Observations:

- Substituent Effects : Chloro and bromo groups (e.g., ) increase molecular weight and lipophilicity compared to methyl or methoxy groups. The trifluoromethyl group () enhances metabolic stability and electron-withdrawing properties.

- Backbone Variations : Piperidine derivatives (e.g., ) exhibit extended alkyl linkers, altering pharmacokinetics and binding affinity.

Pharmacological and Functional Insights

While direct pharmacological data for 3-(2,4-dimethylphenoxy)pyrrolidine HCl are unavailable, structural analogs provide clues:

- Antimicrobial Activity : Chlorinated analogs (e.g., ) may exhibit enhanced bioactivity due to increased lipophilicity and membrane penetration.

Biological Activity

3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

Chemical Properties:

- IUPAC Name: 3-(2,4-dimethylphenoxy)pyrrolidine hydrochloride

- Molecular Formula: C12H17ClN2O

- Molecular Weight: 227.73 g/mol

The synthesis of 3-(2,4-dimethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4-dimethylphenol with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Common solvents used include ethanol or methanol, and the reaction is generally conducted at room temperature to 60°C over several hours to overnight .

The biological activity of 3-(2,4-dimethylphenoxy)pyrrolidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways including:

- Signal Transduction: Influencing cellular communication pathways.

- Metabolic Regulation: Affecting metabolic processes within cells.

- Gene Expression: Modulating the transcription of genes related to various physiological functions.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting key proteins involved in tumor growth. For instance, research on related pyrrolidine derivatives has shown that they can inhibit the MDM2 protein, which is known for its role in cancer progression. The structural modifications in these compounds can enhance their potency and selectivity against cancer cell lines .

Enzyme Inhibition Studies

In enzyme mechanism studies, 3-(2,4-dimethylphenoxy)pyrrolidine hydrochloride has been employed as a biochemical tool. Its ability to act as a reversible inhibitor of certain enzymes makes it useful for investigating enzyme kinetics and mechanisms. The compound's specificity towards particular enzyme classes allows researchers to explore its potential therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study focusing on a series of pyrrolidine compounds demonstrated that modifications in their chemical structure significantly impacted their biological activity against cancer cells. The study highlighted that compounds with enhanced lipophilicity showed improved tissue penetration and higher efficacy in inhibiting tumor growth in xenograft models .

Q & A

Basic: What are the standard protocols for synthesizing 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride?

Answer:

The synthesis typically involves a multi-step alkylation reaction.

Step 1: React 2,4-dimethylphenol with a pyrrolidine precursor (e.g., 3-chloropyrrolidine) under basic conditions (e.g., NaOH) to form the ether linkage.

Step 2: Treat the intermediate with HCl to yield the hydrochloride salt.

Key parameters:

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Optimize stoichiometry (1:1.2 molar ratio of phenol to pyrrolidine derivative) to minimize side products .

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR: 1H and 13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry: ESI-MS to verify molecular weight (expected [M+H]+ ~268.6 g/mol) .

- X-ray Crystallography: Resolve the hydrochloride salt’s crystal lattice, focusing on hydrogen-bonding networks .

Advanced: How can reaction conditions be optimized to improve yield beyond 70%?

Answer:

Employ design of experiments (DOE) to systematically vary:

- Solvent polarity: Compare DMF (dielectric constant ~37) vs. acetonitrile (~37) for better solubility of intermediates .

- Temperature: Test reflux (80–100°C) vs. microwave-assisted synthesis (50°C, 150 W) for faster kinetics .

- Catalysts: Screen phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

Validate purity via HPLC (C18 column, 90:10 water:acetonitrile, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Answer:

Address variability through:

- Assay standardization: Use identical cell lines (e.g., SH-SY5Y neurons) and treatment durations (24–48 hrs) .

- Chiral purity analysis: Perform chiral HPLC to rule out enantiomeric interference (e.g., Chiralpak AD-H column) .

- Mechanistic validation: Conduct knockdown experiments (e.g., siRNA targeting NMDA receptors) to isolate pathways .

Basic: What in vitro models are recommended for initial bioactivity screening?

Answer:

- Receptor binding assays: Screen for serotonin (5-HT2A) or dopamine receptor affinity using radioligand displacement .

- Enzyme inhibition: Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC50 calculation) .

- Cytotoxicity: Use MTT assays on HEK293 cells to establish safe concentration ranges (<100 µM) .

Advanced: What methodologies are used to study neuroprotective mechanisms?

Answer:

- Oxidative stress models: Expose primary neurons to H2O2 and measure ROS reduction via DCFH-DA fluorescence .

- Western blotting: Quantify apoptosis markers (Bax/Bcl-2 ratio) and survival pathways (phospho-Akt/Akt) .

- In vivo validation: Use murine middle cerebral artery occlusion (MCAO) models to assess ischemic damage reduction .

Basic: How is compound purity validated prior to biological testing?

Answer:

- Recrystallization: Purify from ethanol/water (3:1 v/v) to ≥95% purity .

- HPLC: Use a C18 column with isocratic elution (retention time ~8.2 min) and UV/Vis detection .

- Elemental analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How can metabolic stability discrepancies between species be addressed?

Answer:

- Liver microsome assays: Compare human vs. rat microsomal clearance using LC-MS/MS quantification (t1/2 <30 min suggests instability) .

- CYP450 inhibition: Screen against CYP3A4 and CYP2D6 isoforms via fluorometric assays .

- Structural analogs: Introduce electron-withdrawing groups (e.g., -CF3) to reduce first-pass metabolism .

Basic: What structural analogs are commonly studied, and how do they differ?

Answer:

Advanced: What computational approaches predict biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.